molecular formula C20H20N2O4 B11317300 N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide

N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11317300
M. Wt: 352.4 g/mol
InChI Key: CFYADEDKTVNCQT-UHFFFAOYSA-N
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Description

“N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide” typically involves the following steps:

    Formation of 8-ethoxyquinoline: This can be achieved through the ethylation of quinoline using ethyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of 4-methoxyphenoxyacetic acid: This involves the reaction of 4-methoxyphenol with chloroacetic acid in the presence of a base.

    Coupling Reaction: The final step involves the coupling of 8-ethoxyquinoline with 4-methoxyphenoxyacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. This could involve binding to the active site of an enzyme or interacting with a receptor to alter its signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline derivatives.

    Chloroquine: A well-known antimalarial drug that is a quinoline derivative.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

“N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide” is unique due to the presence of both the ethoxyquinoline and methoxyphenoxyacetamide moieties, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C20H20N2O4/c1-3-25-18-11-10-17(16-5-4-12-21-20(16)18)22-19(23)13-26-15-8-6-14(24-2)7-9-15/h4-12H,3,13H2,1-2H3,(H,22,23)

InChI Key

CFYADEDKTVNCQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)OC)C=CC=N2

Origin of Product

United States

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